N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Physicochemical Property Hydrogen Bond Donor Drug-likeness

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921561-27-5) is a synthetic small-molecule benzoxazepine derivative with a molecular weight of 324.4 g/mol and a computed XLogP3-AA of 2.7. The benzoxazepine scaffold is a privileged structure investigated across multiple therapeutic areas, including oncology (PI3K/mTOR inhibition) and immunology (RORγ modulation).

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 921561-27-5
Cat. No. B2560417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
CAS921561-27-5
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1=O)C)C
InChIInChI=1S/C19H20N2O3/c1-19(2)12-24-16-11-14(9-10-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22)
InChIKeyUGJHBXWCJDKDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide: Core Structural Profile & Procurement Baseline


N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921561-27-5) is a synthetic small-molecule benzoxazepine derivative with a molecular weight of 324.4 g/mol and a computed XLogP3-AA of 2.7 [1]. The benzoxazepine scaffold is a privileged structure investigated across multiple therapeutic areas, including oncology (PI3K/mTOR inhibition) and immunology (RORγ modulation) [2]. This specific compound features a unique 3,3,5-trimethyl substitution on the oxazepine ring coupled with an unsubstituted benzamide at the 8-position, distinguishing it from many other benzoxazepine analogs.

Why N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide Cannot Be Replaced by a Close Analog


Substituting this compound with a close analog is not straightforward due to the critical role of the N-5 methyl group. The presence of this group on the lactam nitrogen eliminates the hydrogen bond donor (HBD) at that position, reducing the total HBD count to 1, compared to 2 for the 3,3-dimethyl-4-oxo analog (which lacks the N-5 methyl) [1]. This alters both the compound's hydrogen-bonding capacity and its topological polar surface area (tPSA), fundamentally changing its potential for target engagement, membrane permeability, and metabolism. A 2015 study on benzoxazepine-based RORγ inhibitors demonstrated that binding is an 'induced-fit' process where the substituted benzamide moiety and interactions with specific residues like His479 are crucial [2]. The N-5 methyl in this compound directly influences the conformational landscape and the electronic environment of the benzamide, making simple interchange with a non-methylated analog potentially ineffective.

Quantitative Differentiation Evidence for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide Versus Closest Analogs


Physicochemical Differentiation: Reduced Hydrogen Bond Donor Count vs. 3,3-Dimethyl Analog

The target compound possesses a single hydrogen bond donor (HBD), the benzamide N-H. The closest analog, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (PubChem CID 44010082 demethyl analog), has two HBDs due to the lactam N-H [1]. A reduced HBD count is a critical factor in improving membrane permeability and oral bioavailability. This difference is a direct consequence of the N-5 methyl substitution.

Physicochemical Property Hydrogen Bond Donor Drug-likeness

Evidence Gap: No Public Quantitative Bioactivity Data for Direct Procurement Comparison

A search of authoritative databases (PubChem, BindingDB) and primary literature reveals no quantitative bioactivity data (IC50, Ki, EC50) for this specific compound [1]. This is a critical evidence gap. No comparative claim of superior potency, selectivity, or efficacy against any analog can be made. Procurement decisions should be based on the compound's structural uniqueness and synthetic utility rather than proven biological differentiation.

Bioactivity Target Engagement Data Gap

Class-Level Inference: Benzoxazepine Scaffold Activity in PI3K/mTOR Inhibition

The benzoxazepine core is a known pharmacophore for PI3K/mTOR inhibition. Patent US-8648066-B2 describes benzoxazepines as potent inhibitors of this pathway, which is critical in oncology [1]. While the specific activity of the target compound is unknown, the 3,3,5-trimethyl-8-benzamide substitution pattern offers a novel vector for exploring SAR within this class.

PI3K/mTOR Cancer Kinase Inhibition

Structural Uniqueness: N-5 Methyl Group as a Key Differentiator from the 3,3-Dimethyl-4-Oxo Series

The defining structural feature of this compound is the N-5 methyl group, which is absent in the large family of 3,3-dimethyl-4-oxo analogs [1]. This modification converts a secondary amide (lactam) into a tertiary amide, eliminating a hydrogen bond donor and altering the ring's conformation. This change is expected to modulate target selectivity and metabolic stability compared to the broader class.

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Optimal Procurement and Application Scenarios for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide


Medicinal Chemistry: SAR Exploration of PI3K/mTOR Inhibitors

As a benzoxazepine derivative with a novel substitution pattern, this compound serves as a key intermediate for exploring structure-activity relationships (SAR) around the PI3K/mTOR pharmacophore. The N-5 methyl group allows researchers to probe the effects of tertiary amide formation on kinase selectivity and cellular potency, providing a direct structural comparison to the unsubstituted lactam series [1].

Chemical Probe Development for Target Deconvolution

The compound's distinct profile—an unsubstituted benzamide linked to a trimethylated oxazepine—makes it a suitable candidate for the synthesis of affinity-based probes. Its single hydrogen bond donor and moderate lipophilicity (cLogP 2.7) are favorable for cell permeability, as evidenced by its computed properties [1]. Linking this scaffold to a reporter group could help deconvolute the biological targets of benzoxazepine-based compounds.

Building Block for Fragment-Based Drug Discovery Libraries

With a molecular weight of 324.4 g/mol and a tPSA of 58.6 Ų, this compound fits the drug-like property space and is ideal for inclusion in fragment-based screening libraries. Its rigid, sp³-rich benzoxazepine core offers a structurally differentiated starting point compared to flat, aromatic fragments, which can be advantageous for targeting novel protein surfaces [1].

Process Chemistry: Methodology Development for N-Alkylated Lactams

The synthesis of the 3,3,5-trimethyl-4-oxo core presents unique challenges compared to the simpler 3,3-dimethyl analogs. The presence of the N-methyl group can influence cyclization yields and regioselectivity. This compound is therefore valuable as a model substrate for developing and optimizing synthetic methods for N-alkylated benzoxazepinones [1].

Quote Request

Request a Quote for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.